molecular formula C24H21ClN6O3 B14973853 N-(5-chloro-2-methoxyphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

Cat. No.: B14973853
M. Wt: 476.9 g/mol
InChI Key: QFQMJOLIUCNBOA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis and inflammatory signaling pathways Source . This compound is of significant interest for investigating the role of RIPK1 in a wide range of pathological conditions, including neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, inflammatory disorders, and ischemia-reperfusion injury Source . By specifically targeting the kinase activity of RIPK1, it effectively blocks the formation of the necrosome complex, thereby inhibiting RIPK1-dependent apoptosis and necroptosis Source . This mechanism provides researchers with a critical tool to dissect the contribution of necroptotic cell death in disease models and to explore the therapeutic potential of RIPK1 inhibition. Supplied for research applications, this inhibitor is essential for preclinical studies aimed at validating RIPK1 as a drug target and for advancing our understanding of cell death mechanisms.

Properties

Molecular Formula

C24H21ClN6O3

Molecular Weight

476.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

InChI

InChI=1S/C24H21ClN6O3/c1-14-4-5-16(10-15(14)2)18-12-20-23-28-31(24(33)29(23)8-9-30(20)27-18)13-22(32)26-19-11-17(25)6-7-21(19)34-3/h4-12H,13H2,1-3H3,(H,26,32)

InChI Key

QFQMJOLIUCNBOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=CC(=C5)Cl)OC)C3=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Agrochemical Potential: Structural parallels to chloroacetamide herbicides (e.g., alachlor) suggest possible herbicidal activity, though the complex core may introduce novel mechanisms of action .
  • Drug Development : The pentazatricyclic scaffold could serve as a pharmacophore for kinase inhibitors or antimicrobial agents, leveraging nitrogen-rich heterocycles’ affinity for biological targets .
  • Analytical Challenges : Dereplication via MS/MS and NMR is critical to distinguish the target compound from simpler analogues, given its structural complexity .

Data Tables

Table 1: Key Structural and Functional Comparisons
(Refer to Section 2.1 for details)

Table 2: Spectroscopic Signatures

Parameter Target Compound Alachlor Compound f ()
MS/MS Cosine Score ~0.85 (vs. tricyclic analogues) ~0.6 (vs. target) ~0.7 (vs. target)
NMR Shift Regions Aromatic (6.5–7.5 ppm) Aliphatic (1.2–1.5 ppm) Oxazinan (4.0–4.3 ppm)

Q & A

Q. Basic

  • IR spectroscopy : Identify carbonyl (1650–1750 cm⁻¹) and amide (3200–3400 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolve the pentazatricyclo framework and substituent orientations .
  • Elemental analysis : Validate purity (>95%) and stoichiometry .

What strategies enhance bioactivity through structural modifications of the tricyclic core?

Q. Advanced

  • Heteroatom substitution : Replace oxygen/sulfur in the oxadiazole or thiadiazine moieties to alter electron density and binding affinity .
  • Side-chain optimization : Introduce sulfone or phosphonate groups via nucleophilic substitution to improve solubility and target engagement .
  • Scaffold hopping : Synthesize pyrazolo-pyrimidinone analogs to explore new biological pathways (e.g., kinase inhibition) .

How can computational modeling predict reactivity and regioselectivity in cyclization steps?

Q. Advanced

  • HOMO-LUMO analysis : Identify electrophilic/nucleophilic sites for cyclization. For example, the LUMO of chloroacetyl intermediates predicts reactivity at the α-carbon .
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to guide solvent selection (e.g., polar aprotic solvents for charge-separated transition states) .
  • AI-driven simulations : Use COMSOL Multiphysics or Gaussian-based algorithms to optimize reaction parameters (temperature, catalyst loading) .

What methodologies assess the compound’s potential as a lipoxygenase inhibitor?

Q. Advanced

  • Enzyme kinetics : Perform in vitro assays (e.g., UV-Vis monitoring of conjugated diene formation at 234 nm) to determine IC₅₀ values .
  • Docking studies : Use AutoDock Vina to model interactions between the tricyclic core and the enzyme’s active site (e.g., hydrophobic pockets near Fe³⁺) .
  • SAR analysis : Compare inhibition rates of derivatives with varying substituents (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl) to identify key pharmacophores .

How to address low yields in multi-step syntheses of pentazatricyclo derivatives?

Q. Advanced

  • Flow chemistry : Implement continuous reactors to minimize intermediate degradation and improve heat/mass transfer .
  • Protecting group strategy : Use tert-butoxycarbonyl (Boc) groups for amine protection during heterocycle formation, followed by acidic deprotection .
  • Byproduct tracking : Employ LC-MS to identify and quantify side products (e.g., dimerization species) for process optimization .

What safety protocols are critical when handling chloroacetyl intermediates?

Q. Basic

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent exposure to chloroacetyl chloride (lachrymator) .
  • First aid measures : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

How to validate the biological activity of derivatives with conflicting in vitro vs. in vivo data?

Q. Advanced

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation (e.g., LC-MS/MS) to identify instability issues .
  • Tissue distribution studies : Use radiolabeled analogs (³H or ¹⁴C) to track compound accumulation in target organs .
  • Mechanistic overlap : Test against secondary targets (e.g., COX-2 for anti-inflammatory claims) to rule out off-target effects .

What advanced separation techniques purify acetamide derivatives with similar polarities?

Q. Advanced

  • Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve N-alkyl vs. N-aryl isomers .
  • Chiral chromatography : Employ amylose-based columns for enantiomeric resolution of stereogenic acetamide centers .
  • Membrane filtration : Apply nanofiltration (3 kDa MWCO) to separate high-molecular-weight byproducts .

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